2-Ethenyloxan-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-ethenyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H |
InChI Key |
CUURQHICNSVUBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCCO1)N.Cl |
Origin of Product |
United States |
Stereochemical Investigations of 2 Ethenyloxan 3 Amine Hydrochloride
Conformational Analysis of the Oxane Ring in 2-Ethenyloxan-3-amine (B13251753) Systems
The conformational preference of substituents on a six-membered oxane ring is a critical aspect of its stereochemistry. The oxane ring typically adopts a chair conformation, which minimizes torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is influenced by steric interactions with other ring atoms and substituents.
The A-value for a vinyl (ethenyl) group on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with axial hydrogens. The A-value for an amino group (-NH2) is around 1.2-1.6 kcal/mol. Given that the hydrochloride salt would feature a bulkier -NH3+ group, its preference for the equatorial position would be even more pronounced to minimize 1,3-diaxial interactions.
Considering the A-values of both substituents, it is highly probable that the most stable conformation of the trans-diastereomer of 2-ethenyloxan-3-amine hydrochloride would have both the ethenyl and the amino groups in equatorial positions. For the cis-diastereomer, one group would be axial and the other equatorial. The equilibrium would favor the conformer where the bulkier group (the ethenyl group) occupies the equatorial position.
The conformation of these systems can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between vicinal protons are particularly informative. A large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship between protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial relationships. nih.govlibretexts.org
Interactive Table 1: Predicted Conformational Preferences and NMR Data
| Diastereomer | Substituent Positions (Predicted) | Key Proton Relationship | Expected 3JH,H Coupling Constant (Hz) |
| trans | 2-ethenyl (eq), 3-amino (eq) | H2(ax)-H3(ax) | ~8-12 |
| cis | 2-ethenyl (eq), 3-amino (ax) | H2(ax)-H3(eq) | ~2-5 |
| cis | 2-ethenyl (ax), 3-amino (eq) | H2(eq)-H3(ax) | ~2-5 |
Determination of Absolute and Relative Stereochemistry of 2-Ethenyloxan-3-amine Enantiomers and Diastereomers
The this compound molecule possesses two chiral centers at the C2 and C3 positions, leading to the possibility of four stereoisomers: two pairs of enantiomers. The determination of both the relative and absolute stereochemistry is crucial for a complete structural elucidation.
The relative stereochemistry (cis or trans) can be established using NMR spectroscopy, primarily through the analysis of coupling constants as described in the previous section. Nuclear Overhauser Effect (NOE) experiments can also provide definitive evidence for the spatial proximity of the substituents.
The determination of the absolute stereochemistry (R/S configuration at each chiral center) requires methods that can differentiate between enantiomers. X-ray crystallography of a single crystal of one of the enantiomers or a diastereomeric salt is the most definitive method. This technique provides a three-dimensional map of electron density, allowing for the unambiguous assignment of the absolute configuration.
In the absence of suitable crystals, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. Comparison of the experimental CD spectrum with that predicted by theoretical calculations can lead to the assignment of the absolute configuration. Furthermore, chemical correlation, by converting the molecule to a compound of known stereochemistry, can also be a powerful tool.
Interactive Table 2: Stereochemical Descriptors of 2-Ethenyloxan-3-amine Stereoisomers
| Stereoisomer | Relative Stereochemistry | C2 Configuration | C3 Configuration |
| 1 | trans | R | R |
| 2 | trans | S | S |
| 3 | cis | R | S |
| 4 | cis | S | R |
Chirality Transfer in Synthetic Pathways to this compound
The stereoselective synthesis of a specific stereoisomer of this compound relies on the principle of chirality transfer, where the chirality of a starting material or a reagent dictates the stereochemical outcome of the reaction.
One common strategy for the synthesis of substituted oxanes involves the cyclization of an acyclic precursor. Chirality can be introduced in the acyclic chain and then transferred to the newly formed stereocenters in the ring during the cyclization step. For instance, a stereoselective allylation of a chiral aldehyde can set one of the stereocenters, and a subsequent intramolecular cyclization can control the formation of the second stereocenter relative to the first.
Another approach is the use of a chiral catalyst to control the stereoselectivity of a key reaction step. For example, a catalytic asymmetric aminohydroxylation of a diene precursor could install the amino and hydroxyl groups with a defined stereochemistry, which can then be followed by cyclization to form the oxane ring.
The synthesis of specific diastereomers can also be achieved through substrate control, where the existing stereochemistry of a cyclic precursor directs the introduction of new substituents. For example, the reduction of a ketone at C2 of an oxane ring already bearing a chiral amino group at C3 can proceed diastereoselectively, favoring the formation of one alcohol diastereomer over the other. The subsequent conversion of the hydroxyl group to an ethenyl group would yield the desired product. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the substrate and reagents.
Mechanistic Studies of Reactions Involving 2 Ethenyloxan 3 Amine Hydrochloride
Reaction Pathways for Amine Functionalization on the Oxane Ring
There is no specific information available in the scientific literature detailing the mechanistic pathways for the functionalization of the amine group on the oxane ring of 2-Ethenyloxan-3-amine (B13251753) hydrochloride. General principles of amine chemistry would suggest possibilities such as acylation, alkylation, and sulfonylation. However, the influence of the adjacent oxane ring and the ethenyl group on the regio- and stereoselectivity of such reactions remains uninvestigated for this particular molecule.
Role of the Hydrochloride Counterion in Reaction Kinetics and Selectivity
The role of the hydrochloride counterion in the reaction kinetics and selectivity of 2-Ethenyloxan-3-amine hydrochloride has not been a subject of published research. In principle, the hydrochloride salt form would protonate the amine, rendering it less nucleophilic and potentially altering its directing effects in electrophilic substitution reactions on the oxane ring. The presence of the counterion could also influence the solubility of the compound in various reaction media, thereby affecting reaction rates. However, without specific studies, these remain theoretical considerations.
Due to the absence of research data, no data tables can be generated.
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Derivatization and Analogues of 2 Ethenyloxan 3 Amine
Synthesis of N-Substituted 2-Ethenyloxan-3-amine (B13251753) Derivatives
The primary amine group in 2-ethenyloxan-3-amine is a key point for introducing various chemical groups. Standard reactions like N-alkylation and N-acylation are frequently used to create a collection of N-substituted derivatives. bath.ac.uknih.govwikipedia.org
N-Alkylation: This process involves adding an alkyl group to the nitrogen atom. It can be done by reacting the amine with alkyl halides (like benzyl (B1604629) bromide or methyl iodide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.govwikipedia.org This base neutralizes the acidic byproduct. Another method is reductive amination, where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced to the final N-alkylated amine using a reagent like sodium triacetoxyborohydride. sigmaaldrich.com Industrially, alcohols are often preferred as alkylating agents. wikipedia.org
N-Acylation: This involves adding an acyl group to the nitrogen atom and is a widely researched reaction in organic chemistry. bath.ac.ukresearchgate.net It is typically achieved by treating the amine with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. bath.ac.uk This method allows for the introduction of various acyl groups, which is useful in the synthesis of many biologically active compounds and materials. bath.ac.ukresearchgate.net
| Reaction Type | Reagent(s) | Product |
| N-Alkylation | Benzyl bromide, DIPEA | N-Benzyl-2-ethenyloxan-3-amine |
| N-Acylation | Acetic anhydride, Pyridine | N-Acetyl-2-ethenyloxan-3-amine |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-2-ethenyloxan-3-amine |
Modification of the Ethenyl Moiety: Hydrogenation, Halogenation, and Epoxidation
The ethenyl (vinyl) group at the C2 position of the oxane ring can undergo several types of reactions, which allows for further diversification of the molecule.
Hydrogenation: The double bond of the ethenyl group can be saturated to form a 2-ethyloxan-3-amine derivative. This is typically done using catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Halogenation: Halogens such as bromine (Br₂) or chlorine (Cl₂) can be added across the double bond. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can also be used for this purpose, resulting in a 1,2-dihaloethyl derivative.
Epoxidation: An epoxide, a three-membered ring containing an oxygen atom, can be formed from the ethenyl group using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting epoxide is a useful intermediate that can react with various nucleophiles to introduce new functional groups. nih.govresearchgate.net
| Reaction | Reagent(s) | Resulting Moiety |
| Hydrogenation | H₂, Pd/C | 2-Ethyloxane |
| Bromination | Br₂ | 2-(1,2-Dibromoethyl)oxane |
| Epoxidation | m-CPBA | 2-(Oxiran-2-yl)oxane |
Ring Modification Strategies: Homologation and Analogues with Varied Ring Sizes
Changing the size of the oxane ring to a five-membered (oxolane) or seven-membered (oxepane) ring can significantly alter the molecule's three-dimensional structure and properties. The synthesis of these analogues typically requires different starting materials. For example, a 2-ethenyloxolan-3-amine (B13213836) analogue, which has a five-membered ring, has been documented. bldpharm.com The creation of these different ring sizes is a key strategy in medicinal chemistry to study how a molecule's structure relates to its activity.
Exploration of Ethenyloxan-3-amine Scaffolds as Chiral Building Blocks
The specific three-dimensional arrangement of atoms in the 2-ethenyloxan-3-amine scaffold, which includes multiple chiral centers, makes it a valuable starting material for asymmetric synthesis. enamine.netambeed.com The inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions. nih.govresearchgate.netnih.gov
This "substrate-controlled" synthesis is valuable because the existing stereocenters on the oxane ring can influence how reagents approach the molecule, leading to the preferential formation of one diastereomer. This makes 2-ethenyloxan-3-amine and its derivatives important chiral building blocks for creating complex molecules with well-defined stereochemistry. sigmaaldrich.comenamine.netnih.gov
Applications of 2 Ethenyloxan 3 Amine Hydrochloride in Advanced Organic Synthesis
2-Ethenyloxan-3-amine (B13251753) as a Chiral Building Block in Natural Product Synthesis
The tetrahydropyran (B127337) ring is a privileged scaffold found in a vast array of natural products with significant biological activities. The defined stereochemistry of 2-ethenyloxan-3-amine hydrochloride makes it an attractive chiral building block for the enantioselective synthesis of such molecules. Chiral amines and their derivatives are fundamental components in the construction of alkaloids and other nitrogen-containing natural products. nih.gov
The synthetic utility of this compound can be envisioned in multi-step total syntheses where the tetrahydropyran core is a key structural motif. The vinyl and amino groups serve as handles for further chemical modifications, allowing for the elaboration of the molecule into more complex structures. For instance, the vinyl group can participate in various carbon-carbon bond-forming reactions such as cross-coupling, metathesis, or hydroboration-oxidation to introduce new functionalities. The amino group, after deprotection, can be acylated, alkylated, or used to form larger heterocyclic systems.
The principle of using chiral, functionalized heterocyclic scaffolds is well-established in natural product synthesis. For example, functionalized tetrahydropyran scaffolds have been prepared and utilized for the synthesis of sp3-rich scaffolds in drug discovery. sygnaturediscovery.comnih.gov Similarly, chiral amino acids and their derivatives are extensively used as precursors for complex molecules. researchgate.netmdpi.com The application of this compound in this context would follow a similar logic, providing a pre-installed chiral core that can significantly shorten synthetic routes and enhance stereochemical control.
Table 1: Potential Natural Product Scaffolds Accessible from 2-Ethenyloxan-3-amine Derivatives
| Natural Product Class | Key Synthetic Transformation | Reference Moiety |
| Polyketides | Aldol (B89426) additions, Reductions | Substituted Tetrahydropyrans |
| Alkaloids | Pictet-Spengler, Mannich reactions | Chiral Amines |
| Macrolides | Macrolactonization | Hydroxylated Tetrahydropyrans |
Utilization in Asymmetric Catalysis
The chiral nature of this compound makes it a valuable candidate for applications in asymmetric catalysis, both as a precursor for chiral ligands and as an organocatalyst itself.
Chiral ligands are crucial components of metal-based catalysts for enantioselective reactions. The amino group of 2-ethenyloxan-3-amine can be readily functionalized to create a variety of bidentate or polydentate ligands. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand. Such ligands are known to coordinate with transition metals like palladium, rhodium, and iridium to catalyze a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and allylic alkylations. nih.gov
The design of chiral ligands often relies on the principle of C2-symmetry or, more recently, on sterically and electronically non-symmetrical structures to create a well-defined chiral environment around the metal center. nih.gov The rigid tetrahydropyran backbone of 2-ethenyloxan-3-amine would provide a predictable and sterically demanding framework, which is a desirable feature for an effective chiral ligand. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the phosphine (B1218219) or other coordinating atoms.
Table 2: Potential Chiral Ligands Derived from 2-Ethenyloxan-3-amine
| Ligand Type | Synthesis Method | Potential Application |
| Aminophosphine | Reaction with R2PCl | Asymmetric Hydrogenation |
| Aminoalcohol | Reduction of a ketone precursor | Asymmetric Transfer Hydrogenation |
| Oxazoline | Cyclization with an amino alcohol | Asymmetric Allylic Alkylation |
The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. youtube.com Chiral primary and secondary amines are among the most successful classes of organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions. nih.gov
The free amine of 2-ethenyloxan-3-amine, or its derivatives, could potentially serve as an organocatalyst for a variety of reactions. For example, it could catalyze asymmetric Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment provided by the catalyst, where the bulky tetrahydropyran ring would play a key role in facial shielding of the reactive intermediate. The design of effective organocatalysts often involves creating a rigid and sterically defined structure to maximize enantioselectivity. nih.gov
Construction of Complex Molecular Architectures Bearing the Ethenyloxan-3-amine Core
The presence of multiple reactive sites in this compound allows for its use as a central building block in the construction of complex and diverse molecular architectures. The vinyl group is a versatile functional group that can undergo a wide range of transformations. For example, it can participate in Diels-Alder reactions, serving as a dienophile to construct six-membered rings. It can also be subjected to ozonolysis to yield an aldehyde, which can then be used in various subsequent reactions. The synthesis of vinyl ethers is a well-established field, and their reactivity is well understood. acs.orgbeilstein-journals.org
The amino group provides another point of diversification. It can be used as a nucleophile or, after conversion to other functional groups, can direct further reactions. The combination of the vinyl and amino functionalities allows for the construction of novel heterocyclic systems through intramolecular cyclization reactions. The ability to build complex molecular scaffolds from simple, readily available building blocks is a cornerstone of modern organic synthesis. beilstein-journals.orgsciencedaily.comresearchgate.net
Table 3: Potential Reactions for Elaborating the 2-Ethenyloxan-3-amine Core
| Reaction Type | Functional Group Involved | Resulting Structure |
| Heck Reaction | Vinyl group | Substituted alkene |
| Ring-Closing Metathesis | Diene formed from vinyl group | Fused or spirocyclic system |
| Aza-Michael Addition | Amino group | β-Amino carbonyl compound |
| Multicomponent Reactions | Amino and other functional groups | Highly complex molecules |
Total Synthesis Strategies Incorporating 2 Ethenyloxan 3 Amine
Convergent Total Synthesis Approaches to Complex Targets featuring Ethenyloxan-3-amine
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly, offers significant advantages in terms of efficiency and flexibility. In the context of natural products containing the 2-ethenyloxan-3-amine (B13251753) core, this approach allows for the separate preparation of the functionalized tetrahydropyran (B127337) ring and its subsequent coupling with other key structural components.
Research in this area has often focused on the stereoselective synthesis of the tetrahydropyran ring as a primary challenge. A notable strategy involves the palladium-catalyzed oxidative Heck redox-relay, which has been successfully applied to generate functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. nih.gov This method provides a pathway to C-aryl-tetrahydropyrans, a motif present in various natural products, and demonstrates the potential for creating diverse substituents on the tetrahydropyran ring, which could be adapted for the synthesis of 2-ethenyloxan-3-amine precursors. nih.gov
Another powerful technique is the acid-mediated intramolecular cyclization of silylated alkenols. This methodology has proven effective for the stereoselective synthesis of polysubstituted tetrahydropyrans. lsu.edubohrium.com The presence of a silyl (B83357) group in the cyclized product offers a versatile handle for further functionalization, such as conversion to a hydroxyl group via Fleming-Tamao oxidation, which could be a key step in a convergent synthesis leading to a 2-ethenyloxan-3-amine derivative. lsu.edu
The table below summarizes key convergent strategies applicable to the synthesis of complex molecules containing functionalized tetrahydropyran rings.
| Strategy | Key Reaction | Advantages | Applicability to 2-Ethenyloxan-3-amine | Reference |
| Heck Redox-Relay | Palladium-Catalyzed Oxidative Coupling | High stereoselectivity, mild conditions | Potential for introducing aryl or vinyl groups at C2. | nih.gov |
| Silyl Alkenol Cyclization | Acid-Mediated Intramolecular Cyclization | High diastereoselectivity, versatile silyl handle for further functionalization. | Can establish the core tetrahydropyran ring with substituents that can be converted to the desired amine and ethenyl groups. | lsu.edubohrium.com |
| C-H Functionalization | Palladium(II)-Catalyzed Arylation | Direct installation of functional groups on the THP ring. | Could be used to introduce substituents that are precursors to the ethenyl group. | nih.gov |
Biomimetic Synthesis Strategies for Ethenyloxan-3-amine-Containing Natural Products
Biomimetic synthesis seeks to mimic nature's synthetic pathways to construct complex molecules. This approach can lead to highly efficient and stereoselective syntheses, as it leverages strategies honed by evolution. For natural products containing the 2-ethenyloxan-3-amine scaffold, a biomimetic approach would likely involve emulating the cyclization of a polyketide or a related linear precursor.
The biosynthesis of many tetrahydropyran-containing natural products is thought to proceed via the cyclization of polyketide chains, often involving enzymatic domains that control stereochemistry. researchgate.net A biomimetic synthesis might therefore start from a linear precursor with appropriately placed hydroxyl and alkene functionalities, designed to undergo a stereoselective cyclization to form the tetrahydropyran ring. The Prins cyclization is a powerful laboratory analog for such transformations and has been extensively used in the synthesis of tetrahydropyran-containing natural products. york.ac.uk
Furthermore, the study of alkaloid biosynthesis provides valuable insights. Polyamine alkaloids, for instance, are formed from amino acid precursors like L-lysine and L-ornithine, which undergo decarboxylation and oxidative deamination to form reactive intermediates that cyclize to form heterocyclic rings. wiley-vch.de A hypothetical biomimetic synthesis of 2-ethenyloxan-3-amine could involve a precursor that mimics the cyclization of an aminoaldehyde intermediate, where the vinyl group is already present or is installed at a later stage.
The table below outlines potential biomimetic strategies for the synthesis of ethenyloxan-amine containing structures.
| Biomimetic Strategy | Key Precursor Type | Key Transformation | Relevance | Reference |
| Polyketide-like Cyclization | Hydroxy-alkene chain | Intramolecular cyclization (e.g., Prins reaction) | Mimics the formation of the tetrahydropyran ring from a linear chain. | researchgate.netyork.ac.uk |
| Alkaloid-inspired Synthesis | Aminoaldehyde | Iminium/enamine cyclization | Provides a route to incorporate the amine functionality during the ring-forming step. | wiley-vch.de |
Development of Efficient and Scalable Routes for 2-Ethenyloxan-3-amine
The transition from a laboratory-scale synthesis to a scalable industrial process is a critical step in the development of any commercially important chemical compound. For 2-Ethenyloxan-3-amine hydrochloride, this would require the development of routes that are not only high-yielding but also cost-effective, safe, and environmentally benign.
Recent advances in catalysis also play a crucial role. The development of highly efficient and selective catalysts can significantly improve the scalability of a synthetic route. For example, an improved and scalable synthesis of the (S,S)-DACH-Ph Trost ligand, which is used in asymmetric allylic alkylation, highlights the importance of optimizing catalyst preparation for large-scale applications. thieme.de Similar efforts would be necessary to develop a scalable process for a stereoselective synthesis of 2-ethenyloxan-3-amine.
The following table summarizes key considerations and potential approaches for the scalable synthesis of 2-Ethenyloxan-3-amine.
| Approach | Key Principle | Advantages for Scalability | Reference |
| Cascade Reactions | Multiple transformations in one pot. | Reduced unit operations, less waste, higher throughput. | lsu.edunih.gov |
| Optimized Catalysis | Use of highly active and selective catalysts. | Lower catalyst loading, milder reaction conditions, improved yields. | thieme.de |
| Flow Chemistry | Continuous processing in a reactor. | Enhanced safety, better heat and mass transfer, consistent product quality. | N/A |
Future Research Directions for 2 Ethenyloxan 3 Amine Hydrochloride
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes to 2-Ethenyloxan-3-amine (B13251753) hydrochloride and its derivatives is a primary area of future research. Current synthetic strategies for substituted tetrahydrofurans, the core structure of this molecule, often involve multi-step processes. Future work will likely focus on more convergent and atom-economical approaches.
One promising avenue is the use of domino reactions , which allow for the formation of multiple chemical bonds in a single synthetic operation. For instance, a Lewis base-catalyzed [3+2] domino reaction could potentially construct the substituted oxane ring in a highly efficient manner. nsf.gov Another area of interest is the application of palladium-catalyzed heteroannulation reactions . These methods have proven effective in coupling simple starting materials to form complex heterocyclic structures, including polysubstituted tetrahydrofurans. rsc.orgacs.org
Furthermore, the stereoselective synthesis of 2-Ethenyloxan-3-amine hydrochloride presents a significant challenge and a key opportunity. The development of chiral catalysts for asymmetric synthesis will be crucial. Drawing inspiration from established methods for the stereoselective synthesis of tetrahydrofurans, researchers may explore strategies such as intramolecular additions of alcohols to epoxides or asymmetric cycloadditions. rsc.org The use of chiral auxiliaries or organocatalysts could also provide pathways to enantiomerically pure forms of the compound.
Investigation of Undiscovered Reactivity Modes
The bifunctional nature of this compound, possessing both a reactive vinyl ether and a primary amine, opens the door to a wide array of unexplored chemical transformations. Future research will undoubtedly focus on leveraging these groups to participate in novel reactivity modes.
A significant area of investigation will be the intramolecular aza-Michael addition . This type of reaction, where the amine nucleophile adds to an activated alkene, could be a powerful tool for constructing novel bicyclic nitrogen-containing heterocycles. nih.govacs.orgpolysciences.comgoogle.com The vinyl ether moiety, upon activation, could serve as the Michael acceptor. The stereochemical outcome of such a cyclization would be of particular interest, potentially leading to diastereomerically and enantiomerically enriched products. google.commdpi.com
The reactivity of the vinyl ether group itself is another fertile ground for exploration. Cationic polymerization of vinyl ethers is a well-established field, and investigating the behavior of this compound under these conditions could lead to new functional polymers. nsf.govnih.gov Additionally, the vinyl ether can participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, offering pathways to complex polycyclic systems.
Integration into Advanced Materials Science
The unique structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties. The presence of both a polymerizable vinyl group and a functionalizable amine group allows for its incorporation into a variety of polymer architectures.
Future research in this area will likely explore the use of this compound as a functional monomer in polymerization reactions. Cationic polymerization of the vinyl ether could yield poly(vinyl ether)s with pendant amine functionalities. nsf.govacs.orgrsc.orgnih.gov These amine groups can impart desirable properties to the polymer, such as improved adhesion, and can also serve as handles for post-polymerization modification. acs.orgpolysciences.comacs.org This could lead to the development of materials for coatings, adhesives, and biomedical applications.
Moreover, the amine functionality allows for the creation of self-healing materials . The introduction of reversible cross-links based on hydrogen bonding or other dynamic covalent chemistries involving the amine group could lead to polymers that can repair themselves after damage. acs.org The ability to create functionalized polyolefins and other polymers through the incorporation of amine-containing monomers is an active area of materials science research. acs.orgacs.org The integration of this compound into these systems could provide a novel route to materials with enhanced performance characteristics.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2-Ethenyloxan-3-amine hydrochloride, and what methodological considerations ensure high yield and purity?
- Answer: Synthesis typically involves multi-step reactions, such as reduction, etherification, and amination, followed by hydrochloride salt formation. For example, analogous compounds like dapoxetine hydrochloride are synthesized via a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) . Key considerations include optimizing reaction conditions (e.g., temperature, solvent selection) and purification techniques (e.g., recrystallization, column chromatography) to enhance yield and purity. Industrial-scale synthesis may employ continuous flow reactors for precise control .
Q. How is this compound analytically characterized in research settings?
- Answer: Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the amine and ethenyl groups (e.g., H-NMR in DMSO-d as in EP 4374877 A2) .
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per forensic reference standards) .
- Method validation should follow guidelines from pharmacopeial standards (e.g., ICH Q2(R1)) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer: Essential precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of hazardous vapors .
- Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to mitigate environmental contamination .
- Safety Data Sheets (SDS) must be reviewed prior to use .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological or toxicological data for this compound?
- Answer: Discrepancies (e.g., conflicting hazard classifications) require:
- Comparative Studies: Replicate experiments under standardized conditions to isolate variables (e.g., solvent effects, impurity profiles) .
- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends. For example, Cayman Chemical’s forensic standards emphasize batch-specific analytical validation to address variability .
- Mechanistic Modeling: Use computational tools (e.g., QSAR) to predict toxicity or reactivity .
Q. What advanced strategies are employed to study the stability of this compound under varying storage and experimental conditions?
- Answer: Stability studies involve:
- Forced Degradation: Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
- Kinetic Analysis: Monitor decomposition rates using Arrhenius equations to predict shelf-life .
- Cryopreservation: Store at -20°C in anhydrous environments to prevent hydrolysis, as recommended for similar hydrochlorides .
Q. How can mechanistic studies elucidate the reaction pathways of this compound in organic synthesis?
- Answer: Techniques include:
- Isotopic Labeling: Track reaction intermediates (e.g., using N-labeled amines) .
- In Situ Spectroscopy: Employ FTIR or Raman to observe real-time bond formation/cleavage .
- Computational Chemistry: Density Functional Theory (DFT) simulations to map energy barriers in substitution or oxidation reactions .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Answer: High-purity isolation may involve:
- Preparative HPLC: For separation of closely related analogs .
- Ion-Exchange Chromatography: Exploit the compound’s hydrochloride salt properties for selective binding .
- Crystallization Optimization: Screen solvent systems (e.g., ethanol/water) to enhance crystal habit and purity .
Cross-Disciplinary Applications
Q. What role does this compound play in medicinal chemistry and drug discovery?
- Answer: As a structural analog of bioactive amines, it serves as:
- Pharmacophore Scaffold: For designing CNS-targeted molecules (e.g., arylcyclohexylamine derivatives) .
- Intermediate: In synthesizing antidepressants or stimulants, akin to doxapram’s respiratory stimulant properties .
- Structure-activity relationship (SAR) studies guide modifications to enhance selectivity and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
